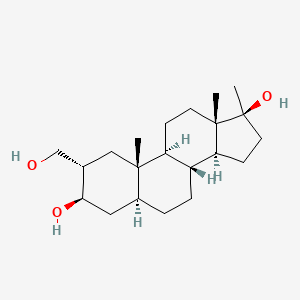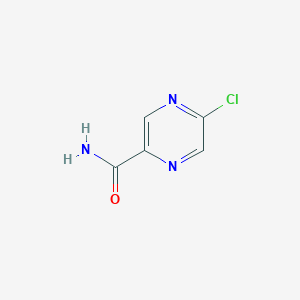
(Diethylenetriaminepentaacetato)gadolinate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylenetriaminepentaacetato)gadolinate(2-) is a gadolinium-based compound commonly used in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to visualize internal structures and abnormalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylenetriaminepentaacetato)gadolinate(2-) typically involves the reaction of gadolinium salts with diethylenetriaminepentaacetic acid (DTPA). The process generally includes the following steps:
- Dissolving gadolinium salts (such as gadolinium chloride) in water.
- Adding diethylenetriaminepentaacetic acid to the solution.
- Adjusting the pH of the solution to facilitate the formation of the gadolinium complex.
- Purifying the resulting compound through crystallization or other methods.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethylenetriaminepentaacetato)gadolinate(2-) primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions
Reagents: Gadolinium salts, diethylenetriaminepentaacetic acid, water, pH adjusters (such as sodium hydroxide or hydrochloric acid).
Conditions: Aqueous medium, controlled pH, room temperature to slightly elevated temperatures.
Major Products
The major product of these reactions is the gadolinium complex, which is used as a contrast agent in MRI.
Wissenschaftliche Forschungsanwendungen
(Diethylenetriaminepentaacetato)gadolinate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes in living organisms.
Medicine: Widely used in MRI to enhance image contrast, aiding in the diagnosis of various medical conditions.
Industry: Utilized in the development of new imaging technologies and contrast agents.
Wirkmechanismus
The compound works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. Gadolinium ions have unpaired electrons that interact with the magnetic field, shortening the relaxation times of water protons and thereby increasing the signal intensity in MRI.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadopentetate dimeglumine
- Gadoteridol
- Gadobenate dimeglumine
Uniqueness
(Diethylenetriaminepentaacetato)gadolinate(2-) is unique due to its specific structure, which provides optimal stability and efficacy as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly effective in enhancing MRI images.
Eigenschaften
Molekularformel |
C14H18GdN3O10-2 |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5 |
InChI-Schlüssel |
IZOOGPBRAOKZFK-UHFFFAOYSA-I |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,5aR,8aS,9R)-8a-fluoro-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5,5a,6,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1198446.png)
![3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1198448.png)

![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)









